molecular formula C9H11BO5 B1447467 (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 1048330-11-5

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1447467
CAS No.: 1048330-11-5
M. Wt: 209.99 g/mol
InChI Key: OFUYEZFEGZXILY-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a methoxycarbonyl (-CO₂CH₃) group at position 5, with a boronic acid (-B(OH)₂) moiety at the para position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronate intermediates.

Properties

IUPAC Name

(3-methoxy-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUYEZFEGZXILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294099
Record name 1-Methyl 3-borono-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048330-11-5
Record name 1-Methyl 3-borono-5-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048330-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 3-borono-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Borylation of Aromatic Precursors

One common approach involves the catalytic borylation of appropriately substituted aromatic halides or triflates using diboron reagents (e.g., bis(pinacolato)diboron) in the presence of palladium or iridium catalysts. For this compound, a suitable aromatic precursor would be a halogenated aromatic compound bearing methoxy and methoxycarbonyl substituents at the 3- and 5-positions, respectively.

  • Catalysts and Conditions: Pd(PPh3)4 or other palladium complexes are commonly used with bases such as potassium carbonate in polar solvents like ethanol or dimethylformamide at reflux temperatures (~100–120 °C).

  • Reaction Example: The borylation of 3-methoxy-5-(methoxycarbonyl)phenyl bromide with bis(pinacolato)diboron under Pd catalysis yields the corresponding boronate ester, which can be hydrolyzed to the boronic acid.

Lithiation Followed by Borylation

Another method involves directed ortho-lithiation of the aromatic substrate followed by quenching with trialkyl borates (e.g., trimethyl borate) to install the boronic acid moiety.

  • Procedure: The aromatic compound with methoxy and methoxycarbonyl groups is treated with a strong base such as n-butyllithium at low temperatures (-78 °C). The resulting aryl lithium intermediate is then reacted with trimethyl borate. Acidic work-up liberates the boronic acid.

  • Advantages: This method allows regioselective introduction of the boronic acid group.

Hydrolysis of Boronate Esters

Boronate esters, often formed as intermediates in borylation reactions, are converted to boronic acids by hydrolysis under mild acidic or aqueous conditions.

  • Typical Conditions: Treatment with water or dilute acid at room temperature or mild heating.

Detailed Research Findings and Reaction Optimization

From extensive literature and experimental data, the preparation of substituted phenylboronic acids, including this compound, has been optimized with respect to catalyst loading, base selection, solvent choice, temperature, and reaction time.

Parameter Optimal Condition for High Yield (%) Notes
Catalyst Pd(PPh3)4 (1 mol%) Higher loading does not significantly improve yield
Base K2CO3 or KOAc KOAc often gives better conversions
Solvent Ethanol or Toluene Polar protic solvents favor reaction
Temperature 100–120 °C Elevated temperatures increase conversion
Reaction Time 15 hours (reflux) Sufficient for complete conversion
Atmosphere Argon Inert atmosphere prevents oxidation

Conversion Data Example:

Base Conversion (%)
No Base 0
K2CO3 12
NaOAc 31
KOAc 74
CsOAc 64

Solvent Effects:

Solvent Conversion (%)
No Solvent 69
Acetonitrile 0
1,2-Dichloroethane 0
Ethanol 70
Toluene 66
Dimethylformamide 0

These data indicate that the choice of base and solvent critically affects the efficiency of the borylation step, which is central to preparing the boronic acid derivative.

Representative Experimental Procedure

Synthesis of this compound via Pd-Catalyzed Borylation:

  • In an oven-dried flask under argon, combine 3-methoxy-5-(methoxycarbonyl)phenyl bromide (1 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(PPh3)4 (0.01 mmol), and KOAc (2 mmol).

  • Add ethanol (4 mL) as solvent.

  • Heat the mixture to reflux (~100 °C) with stirring for 15 hours.

  • After cooling, add water and acidify to hydrolyze boronate ester to boronic acid.

  • Extract the product with ethyl acetate, dry over MgSO4, and purify by silica gel chromatography.

  • Characterize the product by NMR (1H, 13C), IR, and mass spectrometry to confirm structure and purity.

Notes on Purification and Characterization

  • Boronic acids are often purified by recrystallization or silica gel chromatography.

  • NMR spectroscopy (1H and 13C) is used to confirm substitution patterns and purity.

  • IR spectroscopy confirms the presence of boronic acid hydroxyl groups.

  • High-resolution mass spectrometry verifies molecular weight.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Pd-Catalyzed Borylation Aryl bromide, bis(pinacolato)diboron, Pd catalyst, KOAc, EtOH, reflux High regioselectivity, mild conditions Requires expensive Pd catalyst
Directed Lithiation + Borylation n-BuLi, trimethyl borate, low temperature (-78 °C), acidic work-up Regioselective, versatile Sensitive to moisture, low temp required
Hydrolysis of Boronate Esters Boronate ester intermediate, aqueous acid Simple conversion step Requires prior ester synthesis

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce hydroxymethyl derivatives.

Scientific Research Applications

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent bonding or reversible interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Comparisons

The reactivity and applications of boronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Properties of Comparable Boronic Acids
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid 3-OCH₃, 5-CO₂CH₃ C₉H₁₁BO₅ 209.99 Electron-withdrawing ester enhances boron acidity.
[3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid 3-OCH₃, 5-CF₃ C₈H₇BF₃O₃ 220.05 Strong electron-withdrawing CF₃ group increases electrophilicity.
(4-(Methoxycarbonyl)phenyl)boronic acid 4-CO₂CH₃ C₈H₉BO₄ 179.96 Para-substituted ester directs reactivity in coupling reactions.
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid 3-Br, 5-F, 2-OCH₃ C₇H₆BBrFO₃ 258.83 Halogen substituents enable further functionalization.

Key Observations :

  • Electron-Withdrawing Effects : The methoxycarbonyl group in the target compound increases boron acidity compared to analogs with methoxy or trifluoromethyl groups, facilitating transmetalation in cross-coupling reactions.
  • Steric Considerations : Substituents at positions 3 and 5 (meta positions) reduce steric hindrance compared to ortho-substituted analogs, improving accessibility for catalytic intermediates.
Suzuki-Miyaura Coupling
  • The target compound’s ester group enhances reactivity in coupling reactions, as seen in the synthesis of (4-(methoxycarbonyl)phenyl)boronic acid, which achieved yields of 72–78% in cross-couplings .
  • In contrast, trifluoromethyl-substituted analogs (e.g., [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid) are preferred for electron-deficient aryl partners due to the strong -I effect of CF₃ .
Tsuji-Trost Coupling
  • Boronic acids with triflate groups (e.g., compound 6c in ) are used in Tsuji-Trost reactions with Pd catalysts . The target compound’s ester group may similarly stabilize transition states in allylic alkylation.

Spectroscopic and Stability Comparisons

NMR Data
  • ¹¹B NMR : Most boronic acids, including the target compound, exhibit signals near 29 ppm, consistent with -B(OH)₂ groups .
  • ¹H NMR : Aromatic protons in the target compound are expected downfield (δ ~7.6–8.0) due to electron-withdrawing effects, similar to compound 6c (δ 7.75, 7.66) .
Stability
  • The ester group in the target compound may increase susceptibility to hydrolysis compared to trifluoromethyl or halogenated analogs. Stabilization via pinacol ester formation (e.g., 3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester) is a common strategy .

Biological Activity

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and have been utilized in various therapeutic applications, including cancer treatment and antibacterial activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C10H13B O4
  • CAS Number: 1048330-11-5
  • Molecular Weight: 208.02 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit proteasome activity, which is crucial for regulating various cellular processes including cell cycle progression and apoptosis. The compound acts by forming reversible covalent bonds with specific proteins, thus modulating their function.

Key mechanisms include:

  • Proteasome Inhibition: Similar to other boronic acids, it may inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells .
  • Interaction with Glycoproteins: The boronic acid moiety allows for selective binding to glycoproteins on cancer cell surfaces, enhancing drug delivery specificity .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating the following:

Cell LineIC50 (µM)Mechanism
U2668.21Cell cycle arrest at G2/M phase
MCF-76.74Induction of apoptosis

These findings indicate that the compound can effectively inhibit cancer cell proliferation through multiple pathways.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It was found to be effective against resistant strains of bacteria, particularly those producing β-lactamases. The mechanism involves:

  • Covalent Binding: The hydroxyl group of the boronic acid binds to serine residues in β-lactamases, inhibiting their activity and restoring the efficacy of β-lactam antibiotics .

Case Studies

  • Study on Anticancer Efficacy:
    A recent study assessed the anticancer effects of this compound in vitro using U266 and MCF-7 cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Antibacterial Activity Evaluation:
    Another investigation focused on the antibacterial effects against Pseudomonas aeruginosa. The compound demonstrated a strong inhibitory effect on biofilm formation, crucial for treating chronic infections associated with this pathogen.

Q & A

Q. How should researchers address discrepancies in oxidation rates of boronic acid derivatives?

  • Resolution :
  • Control Experiments : Test hydrolysis equilibrium independently using alizarin red S assays to decouple oxidation from ester hydrolysis .
  • Kinetic Profiling : Measure half-lives (t1/2) under varying H2O2 concentrations to identify rate-limiting steps .

Q. What computational tools predict the compound’s behavior in complex reaction matrices?

  • Tools :
  • Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures.
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Tables for Key Data

Property Value Reference
Molecular Weight226.06 g/mol
Solubility in Methanol>50 mg/mL
Oxidation t1/2 (H2O2)5–27 minutes (varies by diol)
LC-MS/MS LOQ for Impurities1 ppm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
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(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

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